molecular formula C15H23NO6 B106895 Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate CAS No. 179688-27-8

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

Cat. No. B106895
M. Wt: 313.35 g/mol
InChI Key: YZOWMIHUDJVXBH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the synthesis of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a reagent for synthesizing heterocyclic compounds, is described . Another related compound, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, has been prepared as an anti-juvenile hormone agent . Additionally, the molecular structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate has been determined through X-ray crystallography .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For example, the compound in paper was synthesized from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethylformamide dimethyl acetal. The synthesis process is likely to involve the formation of carbon-carbon and carbon-nitrogen bonds, as well as the protection and deprotection of functional groups. The synthesis of the anti-juvenile hormone agent mentioned in paper also involves specific functionalization of the benzene ring, which is crucial for its biological activity.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate has been analyzed using techniques such as X-ray crystallography . The structure determination allows for the identification of intramolecular and intermolecular hydrogen bonding, which can influence the compound's stability and reactivity. The crystallographic data provides detailed information about the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

The compounds discussed in the papers undergo various chemical reactions. For instance, the substitution of the dimethylamino group with heterocyclic amines leads to the formation of new compounds with potential heteroaryl substituents . The reactivity of these compounds can be further explored to synthesize a wide range of heterocyclic systems. The anti-juvenile hormone agent's activity can be counteracted by specific agonists, indicating its participation in biological chemical reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate are not directly reported, the properties of structurally related compounds can provide insights. The solubility, melting points, and stability of these compounds can be inferred from their molecular structure and functional groups. For example, the presence of multiple ethoxy groups may suggest increased solubility in organic solvents . The intermolecular hydrogen bonding observed in the crystal structure of the biscoumarin compound suggests a propensity for solid-state stability .

Scientific Research Applications

Application 1: Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines

  • Summary of Application: This compound is used as an intermediate in the synthesis of substituted 6,7-dihydroxy-4-quinazolineamines, which include drugs like tandutinib, erlotinib, and gefitinib . These drugs are protein kinase inhibitors and have become important targets for selective cancer therapies .
  • Methods of Application: The synthesis starts from 4-hydroxy-3-methoxy-benzoic acid, which is reacted with 1-bromo-3-chloro-propane followed by nitration . A solution of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is then hydrogenated at room temperature and 50 p.s.i. pressure .
  • Results or Outcomes: The synthesis results in improved yields of the drugs tandutinib, erlotinib, and gefitinib .

Application 2: Discovery of New Apoptosis-Inducing Agents for Breast Cancer

  • Summary of Application: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound related to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, has been used in the synthesis of new apoptosis-inducing agents for breast cancer .
  • Methods of Application: The synthesis involves multicomponent reactions and cyclization processes . The synthesized compounds were then assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines .
  • Results or Outcomes: Twelve compounds showed interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM . The flow cytometric analysis results showed that one of the compounds induces apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability . The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with the compound .

Application 3: Synthesis of Novel Bioactive Pyrimidine Derivatives

  • Summary of Application: A new pyrimidine compound, which could be synthesized from a compound related to Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, could be a reagent for the synthesis of novel bioactive pyrimidine derivatives with medicinal applications .
  • Methods of Application: The synthesis involves multicomponent reactions and cyclization processes .
  • Results or Outcomes: The synthesized compounds could potentially have bioactive properties and medicinal applications .

Application 4: Synthesis of 2-Amino-4,5,6-Trisubstituted Pyrimidines

  • Summary of Application: Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate could potentially be used in the synthesis of 2-amino-4,5,6-trisubstituted pyrimidines .
  • Methods of Application: The synthesis involves multicomponent reactions and cyclization processes .
  • Results or Outcomes: The synthesized compounds could potentially have various applications in scientific research .

Future Directions

Given its role as an intermediate in the synthesis of Erlotinib, Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate may continue to be important in the production of this EGFR-targeted drug . As research progresses, new applications and synthesis methods for this compound may be discovered.

properties

IUPAC Name

ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO6/c1-4-20-15(17)11-9-13(21-7-5-18-2)14(10-12(11)16)22-8-6-19-3/h9-10H,4-8,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOWMIHUDJVXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463153
Record name Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate

CAS RN

179688-27-8
Record name Benzoic acid, 2-amino-4,5-bis(2-methoxyethoxy)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179688-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179688278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.158.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

According to the procedure described in Example 6A Step 3, a mixture of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (8.53 g, 24.8 mmol) and Pd/C (10%, 0.85 g) in EtOAc (150 mL) was stirred under 1 atmosphere of hydrogen at room temperature overnight, to afford ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate as an oil (7.15 g, 92%). 1H NMR (300 MHz, CDCl3) δ 7.44 (s, 1H), 6.15 (s, 1H), 5.60 (br, 2H), 4.30 (q, 2H), 4.13 (t. 2H), 4.08 (t, 2H), 3.78 (t, 2H), 3.73 (t. 2H), 3.45 (s, 6H), 1.36 (t, 3H); LC-MS (ESI) m/z 314 (M+H)+.
Quantity
8.53 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.85 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
N Subbaiah, GVSVS Reddy - Oriental Journal of Chemistry, 2017 - academia.edu
A novel reversed-phase liquid chromatography coupled with tandem mass spectrometric (LC-MS/MS) method was developed and validated for the trace analysis of ethyl 2-amino-4, 5-…
Number of citations: 2 www.academia.edu
G Zhang, L Zha - Research on Chemical Intermediates, 2013 - Springer
Optimized synthesis and purification of erlotinib hydrochloride (N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine hydrochloride) were studied. Highly polar piperazine …
Number of citations: 7 link.springer.com
Y Seimbille, ME Phelps, J Czernin… - Journal of Labelled …, 2005 - Wiley Online Library
Inhibitors of tyrosine kinase enzymatic activity represent a promising new class of antineoplastic agents. Although clinical studies performed over the last decade give more insight on …
P Knesl, D Röseling, U Jordis - Molecules, 2006 - mdpi.com
The synthesis of three substituted 6,7-dihydroxy-4-quinazolineamines: tandutinib (1), erlotinib (2) and gefitinib (3) in improved yields is reported. The intermediates were characterized …
Number of citations: 95 www.mdpi.com
Y Jiang, H Suo, D Zhang, X Li, Y Sun… - Journal of Chemical …, 2017 - journals.sagepub.com
An efficient and green protocol for the reduction of nitroaromatic compounds to the corresponding amines has been developed. The reduction catalyst system includes NH 2 NH 2 ·H 2 …
Number of citations: 3 journals.sagepub.com
T Van Dai, PQ Long, TTT Thuy - Vietnam Journal of Science and …, 2015 - vjs.ac.vn
Erlotinib hydrochloride (Tarceva) is a targeted cancer therapy drug approved for treatment of non-small cell lung cancer (NSCLC), pancreatic cancer and several other types of cancer. …
Number of citations: 1 vjs.ac.vn

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